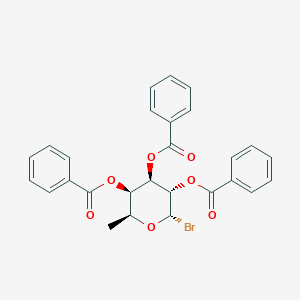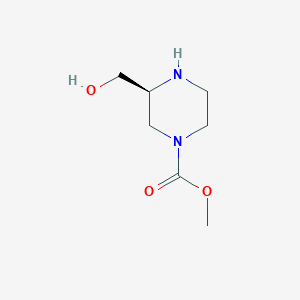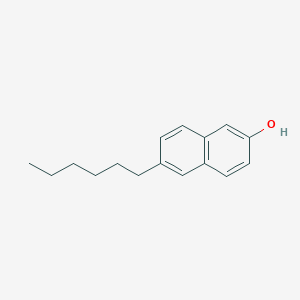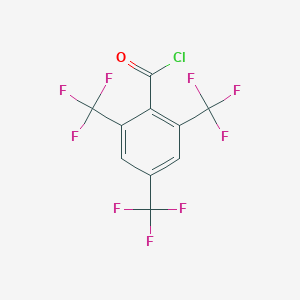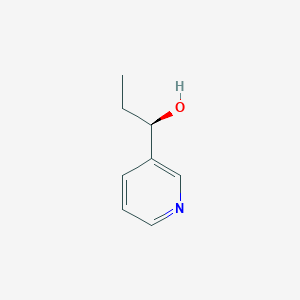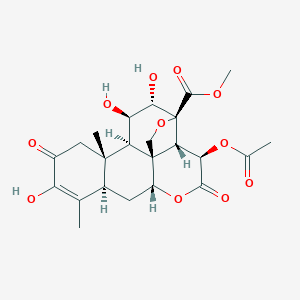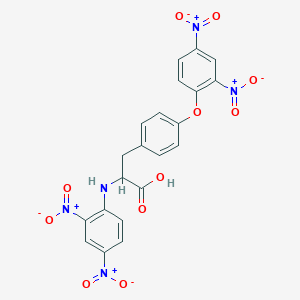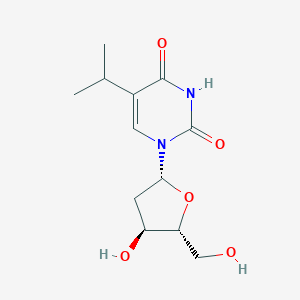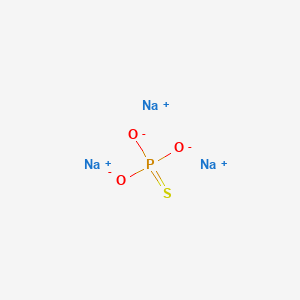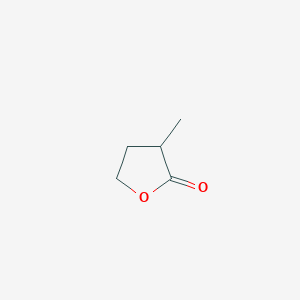
α-甲基-γ-丁内酯
描述
Alpha-Methyl-gamma-butyrolactone is a lactone derivative . It finds extensive application in the synthesis of diverse compounds, encompassing proteins and various chemicals . As a solvent, it facilitates a wide array of reactions, ranging from the synthesis of proteins to other chemical compounds .
Synthesis Analysis
An efficient, high-yielding route to β-methyl-α-methylene-γ-butyrolactone (β MMBL)—a monomer for the production of high-performance engineering bioplastics—from biorenewable and inexpensive itaconic acid has been developed .Molecular Structure Analysis
The molecular formula of alpha-Methyl-gamma-butyrolactone is C5H8O2, and its molecular weight is 100.12 . It is a liquid at 20 degrees Celsius .Chemical Reactions Analysis
Alpha-Methyl-gamma-butyrolactone undergoes benzylation to give racemic α-benzyl-α-methyl-γ-butyrolactone .Physical And Chemical Properties Analysis
Alpha-Methyl-gamma-butyrolactone is a colorless to almost colorless clear liquid . It has a boiling point of 80 °C/11.3 mmHg , a flash point of 72 °C , a specific gravity (20/20) of 1.06 , and a refractive index of 1.43 .科学研究应用
-
Pharmacological Activities
- Field : Pharmacology
- Application Summary : Gamma-butyrolactone, a five-membered lactone moiety, is one of the privileged structures of diverse natural products and biologically active small molecules . It has been broadly studied in the drug discovery field since it is one of the privileged structures of biologically active small molecules .
- Methods of Application : Synthetic methods for gamma-butyrolactones have received significant attention from synthetic and medicinal chemists for decades .
- Results : Several gamma-butyrolactone-containing drugs have been FDA-approved and used in clinic for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .
-
Antifungal Agents
- Field : Pharmacology
- Application Summary : Researchers found that alpha-methylene-gamma-butyrolactone ring is a natural pharmacophore for antifungal natural products .
- Methods of Application : Various synthetic alpha-methylene-gamma-butyrolactone analogues were synthesized and evaluated as potent antifungal agents .
- Results : The lower electron density around the alpha-methylene-gamma-butyrolactone backbone structure and smaller steric hindrance on the exocyclic carbon-carbon double bond are beneficial for antifungal activity .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application Summary : Alpha-Unsaturated Gamma-Butyrolactones are used in the synthesis of functional polymers and polymeric materials .
- Methods of Application : These monomers undergo chain-growth polymerization in the presence of initiators typical for radical, anionic, zwitterionic, group-transfer, organocatalytic, and coordination polymerizations .
- Results : The formed polymers containing pendant ring are characterized by high glass transition temperature (Tg > 195°C) and render decent heat, weathering, scratch, and solvent resistance .
-
Benzylation
- Field : Organic Chemistry
- Application Summary : Alpha-Methyl-gamma-butyrolactone undergoes benzylation to give racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone .
- Methods of Application : The benzylation process involves the reaction of alpha-Methyl-gamma-butyrolactone with a benzyl halide in the presence of a base .
- Results : The outcome of this reaction is racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone .
-
Model Compound in Bracketing Experiments
- Field : Pharmacology
- Application Summary : Alpha-Methyl-gamma-butyrolactone is used as a model compound in bracketing experiments to investigate the thermodynamically favored site of reaction of pilocarpine .
- Methods of Application : The compound is used in experimental setups to study the reaction dynamics of pilocarpine .
- Results : The results of these experiments provide insights into the thermodynamically favored site of reaction of pilocarpine .
-
Intermediate in Chemical Synthesis
- Field : Industrial Chemistry
- Application Summary : Gamma-butyrolactone, which includes alpha-Methyl-gamma-butyrolactone, is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone .
- Methods of Application : It is produced industrially by dehydrogenation of 1,4-butanediol at a temperature of 180–300 °C and atmospheric pressure in the presence of a copper catalyst .
- Results : The product is used in the synthesis of other chemicals .
-
Prodrug for GHB
- Field : Pharmacology
- Application Summary : In humans, alpha-Methyl-gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug .
- Methods of Application : It is consumed orally and is rapidly converted into GHB by paraoxonase (a type of esterase) in the blood .
- Results : GHB acts as a central nervous system (CNS) depressant with effects similar to those of barbiturates .
-
Natural Component in Wines
- Field : Food Chemistry
- Application Summary : Alpha-Methyl-gamma-butyrolactone has been found in extracts from samples of unadulterated wines .
- Methods of Application : It is detected using a simple extraction technique followed by GC/MS analysis .
- Results : The concentration detected was approximately 5 μg/mL .
-
Flavoring in Cheese
安全和危害
Alpha-Methyl-gamma-butyrolactone is a combustible liquid . It is advised to keep away from heat/sparks/open flames/hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
属性
IUPAC Name |
3-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLBZNZGBLRJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030919 | |
| Record name | alpha-Methylbutyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Methyl-gamma-butyrolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20187 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
alpha-Methyl-gamma-butyrolactone | |
CAS RN |
1679-47-6 | |
| Record name | α-Methyl-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylbutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbutanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Methylbutyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-methyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHYLBUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140H0G0P5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-3-methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

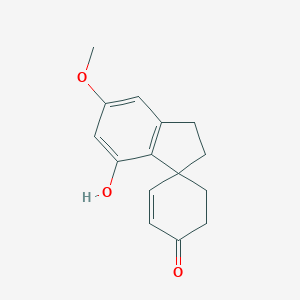
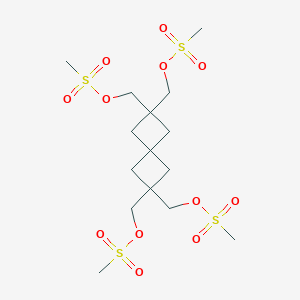
![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)
